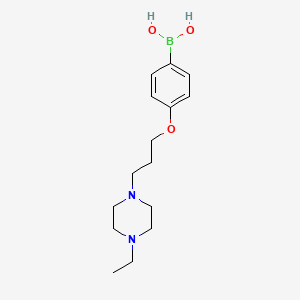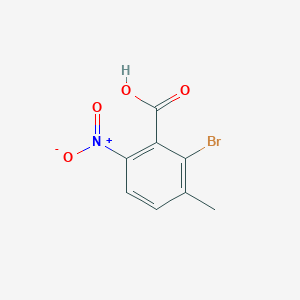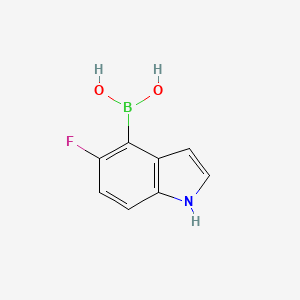
(5-fluoro-1H-indol-4-yl)boronic acid
Overview
Description
“(5-fluoro-1H-indol-4-yl)boronic acid” is a chemical compound with the CAS Number: 1350836-07-5 . It has a molecular weight of 178.96 and its IUPAC name is 5-fluoro-1H-indol-4-ylboronic acid .
Molecular Structure Analysis
The InChI code for “(5-fluoro-1H-indol-4-yl)boronic acid” is 1S/C8H7BFNO2/c10-6-1-2-7-5 (3-4-11-7)8 (6)9 (12)13/h1-4,11-13H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “(5-fluoro-1H-indol-4-yl)boronic acid”, are known to participate in Suzuki–Miyaura coupling reactions . This type of reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
“(5-fluoro-1H-indol-4-yl)boronic acid” is typically stored at refrigerated temperatures .Scientific Research Applications
1. Interaction with Oligosaccharides
(5-Fluoro-1H-indol-4-yl)boronic acid has been studied for its interaction with reducing sugars in water, forming boronic esters. This reaction is significant due to the enhanced Lewis acidity of the resulting boronates compared to the starting boronic acid. This property is utilized in the evaluation of sugar-binding equilibriums, which can be monitored through fluorescence or NMR spectroscopy. Notably, these interactions show a distinct selectivity for oligosaccharides, with the binding constants increasing for longer chain maltodextrins (Nagai, Kobayashi, Toi, & Aoyama, 1993).
2. Applications in Organic Synthesis
3. Influence on Boronic Acid Properties
The fluorine substituents in compounds like (5-fluoro-1H-indol-4-yl)boronic acid affect their properties significantly. Fluoro-substituted boronic acids have unique characteristics due to the electron-withdrawing nature of fluorine atoms. Their properties, such as acidity, hydrolytic stability, and structural features, are of interest in various applications, including sensing and medicinal chemistry (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
4. Development of Fluorescent Chemosensors
(5-Fluoro-1H-indol-4-yl)boronic acid and related compounds are used in developing fluorescent chemosensors. These sensors can detect biological active substances crucial for disease diagnosis and treatment. The interaction of boronic acid with diols and other substances allows for the creation of sensors capable of detecting carbohydrates, dopamine, fluoride, and various ions (Huang et al., 2012).
Safety And Hazards
Future Directions
Boronic acid-based compounds, including “(5-fluoro-1H-indol-4-yl)boronic acid”, have been the focus of recent research due to their unique properties. They have found applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The reversible nature of the bonds they form opens up possibilities for the development of stimuli-responsive biological and material chemistry explorations .
properties
IUPAC Name |
(5-fluoro-1H-indol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPHECXPHNAJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=CN2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-fluoro-1H-indol-4-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



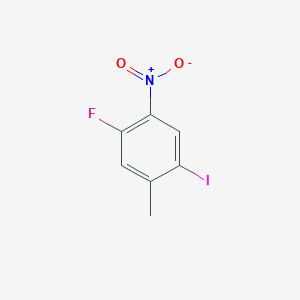
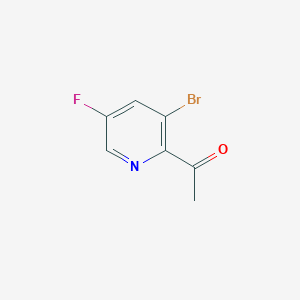
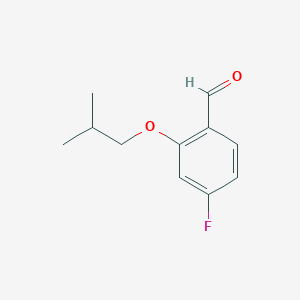
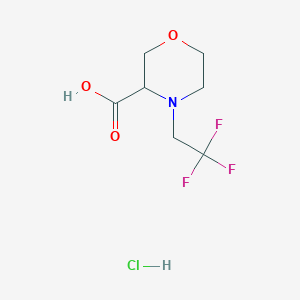

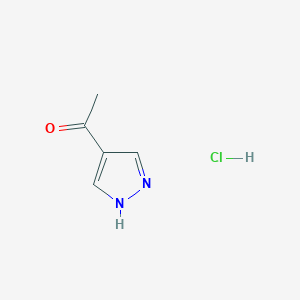
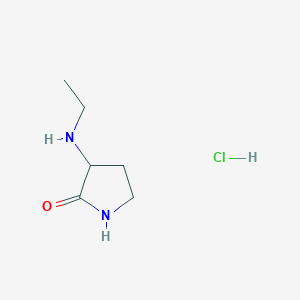
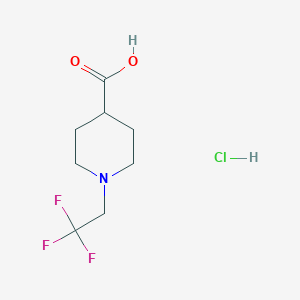
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)
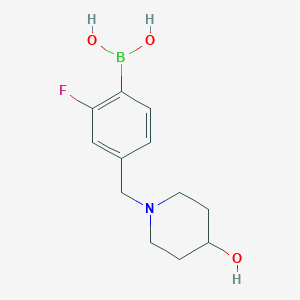
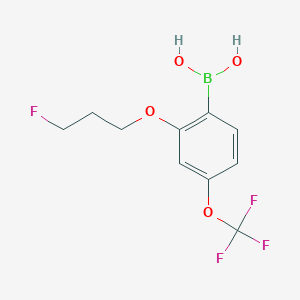
![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)
